4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a difluoroethoxy group attached to the fourth position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline typically involves the introduction of the difluoroethoxy group to a pre-formed tetrahydroquinazoline scaffold. One common method involves the reaction of 4-hydroxy-5,6,7,8-tetrahydroquinazoline with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any oxidized forms of the compound.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinazoline analogs with different substituents.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Difluoroethoxy)aniline hydrochloride
- 2-(2,2-Difluoroethoxy)ethanol
Uniqueness
4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of a quinazoline core and a difluoroethoxy group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the difluoroethoxy group can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-9(12)5-15-10-7-3-1-2-4-8(7)13-6-14-10/h6,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLNBKHHNJGAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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